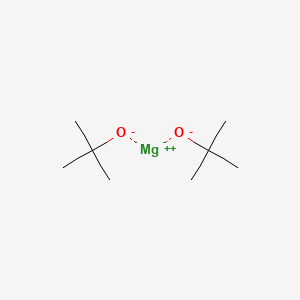

Magnesium di-tert-butoxide

Overview

Description

Magnesium di-tert-butoxide, with the chemical formula (CH₃)₃COMgOC(CH₃)₃, is a white crystalline solid known for its applications in organic synthesis. This compound is characterized by its magnesium and tert-butoxide functional groups. It is commonly used as a strong base and nucleophile in various reactions, including Grignard reactions and alkylations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium di-tert-butoxide can be synthesized by reacting magnesium with tert-butyl alcohol in the presence of a catalyst. The reaction typically involves heating and refluxing under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then filtered, washed, and dried to obtain the final product with high purity .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the compound and ensure safety. The catalyst used in industrial production is often a mixture of butyl titanate, dimethylsulfoxide, and iodine .

Chemical Reactions Analysis

Types of Reactions: Magnesium di-tert-butoxide undergoes various types of reactions, including:

Deprotonation Reactions: It acts as a strong base to deprotonate weak acids.

Nucleophilic Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing a leaving group with a tert-butoxide group.

Catalytic Reactions: It is used as a catalyst in polymerization reactions

Common Reagents and Conditions:

Reagents: Common reagents include tert-butyl alcohol, magnesium, and various catalysts.

Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity

Major Products:

Deprotonation Reactions: The major product is the deprotonated acid.

Nucleophilic Substitution Reactions: The major product is the substituted compound with a tert-butoxide group

Scientific Research Applications

Organic Synthesis

Magnesium di-tert-butoxide is primarily employed in organic synthesis due to its dual role as a strong base and nucleophile. It facilitates several important reactions:

- Deprotonation Reactions : It effectively deprotonates weak acids, enabling the formation of reactive intermediates necessary for further transformations.

- Nucleophilic Substitution : The compound acts as a nucleophile in substitution reactions, particularly in the synthesis of alkyl and aryl magnesium compounds, which are pivotal in Grignard chemistry.

Catalysis

In catalysis, this compound serves as a catalyst or co-catalyst in various polymerization reactions:

- Polymerization Reactions : It is used in the polymerization of lactones and other monomers, enhancing the efficiency and selectivity of the process.

- Synthesis of Magnesium Compounds : The compound also aids in synthesizing other magnesium-based catalysts, which are crucial for producing high-performance materials.

Pharmaceutical Applications

This compound finds significant use in pharmaceutical chemistry:

- Intermediate in Drug Synthesis : It is utilized as an intermediate in synthesizing various pharmaceutical compounds, contributing to the development of new drugs.

- Reactivity with Functional Groups : Its ability to react with different functional groups allows for the modification of drug molecules to enhance their efficacy.

Preparation Methods

The synthesis of this compound typically involves the reaction between magnesium metal and tert-butyl alcohol under controlled conditions. The following methods are commonly employed:

- Direct Reaction : Magnesium is reacted with excess tert-butyl alcohol under an inert atmosphere (e.g., nitrogen) at elevated temperatures to form this compound.

- Catalytic Methods : Catalysts such as butyl titanate can be used to facilitate the reaction, improving yield and purity.

Case Study 1: Organic Synthesis Efficiency

A study demonstrated that using this compound significantly increased the yield of a complex organic molecule compared to traditional bases. The reaction conditions were optimized to utilize this compound effectively, showcasing its role as a superior nucleophile.

Case Study 2: Polymerization Processes

Research highlighted the use of this compound as a catalyst in the ring-opening polymerization of lactides. The results indicated improved molecular weight control and polydispersity indices, underscoring its effectiveness in producing high-quality polymers.

Case Study 3: Pharmaceutical Development

In a pharmaceutical context, this compound was employed to synthesize a novel anti-cancer agent. The compound's unique reactivity allowed for efficient construction of key intermediates, leading to promising results in preclinical trials.

Mechanism of Action

Magnesium di-tert-butoxide exerts its effects through its dual role as a Lewis acid and a Bronsted base. As a Lewis acid, it can accept electron pairs, facilitating various chemical transformations. As a Bronsted base, it can donate electron pairs to deprotonate weak acids. This dual functionality makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

- Magnesium ethoxide

- Magnesium methoxide

- Potassium tert-butoxide

- Aluminum tert-butoxide

Comparison: Magnesium di-tert-butoxide is unique due to its strong basicity and nucleophilicity, making it highly effective in deprotonation and nucleophilic substitution reactions. Compared to magnesium ethoxide and magnesium methoxide, it has a bulkier tert-butoxide group, which can influence the steric and electronic properties of the reactions it participates in .

Biological Activity

Magnesium di-tert-butoxide (MDTB) is an organomagnesium compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of MDTB, examining its mechanisms, effects, and relevant studies.

This compound is synthesized through the reaction of magnesium alkoxides with tert-butanol. The general reaction can be represented as follows:

Here, represents lower alkyl groups. The synthesis method typically involves a reactive distillation process to ensure high purity and yield of the final product, which can reach purities between 92% to 99.5% .

Biological Activity Overview

MDTB has been studied for its potential biological activities, particularly in the following areas:

- Antibacterial Activity : Research indicates that magnesium compounds can exhibit antibacterial properties. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth .

- Anticancer Potential : Some studies have suggested that magnesium-based compounds may have cytotoxic effects against cancer cell lines. MDTB's influence on cell viability and proliferation has been assessed using MTT assays on different cancer types, including breast and prostate cancers .

- Neuroprotective Effects : There is emerging evidence that magnesium compounds may play a role in neuroprotection. Magnesium ions are known to influence neurotransmitter release and neuronal excitability, which could be beneficial in conditions like Alzheimer's disease .

Antibacterial Activity

A study evaluated the antibacterial effects of this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 μg/mL |

| Pseudomonas aeruginosa | 250 μg/mL |

| Bacillus subtilis | 500 μg/mL |

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In vitro studies assessed the cytotoxic effects of MDTB on various cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast) | 86 |

| PC-3 (Prostate) | 150 |

| Caco2 (Colon) | 120 |

These findings indicate that MDTB exhibits moderate cytotoxicity against specific cancer cell lines, suggesting its potential for further development as an anticancer agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Metal Ion Interaction : Magnesium ions play crucial roles in enzymatic reactions and cellular signaling pathways. Their interaction with cellular components can modulate various biological processes.

- Antioxidant Activity : Magnesium compounds have been reported to exhibit antioxidant properties, which may help mitigate oxidative stress in cells, contributing to their protective effects against various diseases .

Properties

IUPAC Name |

magnesium;2-methylpropan-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9O.Mg/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKCPZYOLXPARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18MgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.